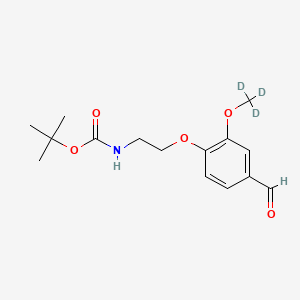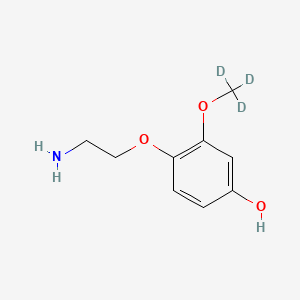
17alpha-Hydroxy pregnenolone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17alpha-Hydroxy pregnenolone-d3 is a labelled metabolite of pregnenolone, a steroid hormone involved in the biosynthesis of other steroids. It is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17alpha position. This compound is used in various scientific research applications due to its stable isotope labelling, which allows for precise tracking and analysis in biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-Hydroxy pregnenolone-d3 involves the hydroxylation of pregnenolone at the C17alpha position. This step is typically performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . The reaction conditions often include specific temperature and pH levels to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors that maintain the necessary conditions for enzyme activity. The process includes the extraction and purification of the compound to achieve high purity levels suitable for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
17alpha-Hydroxy pregnenolone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to other hydroxylated steroids.
Reduction: Formation of reduced steroid derivatives.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced steroid derivatives, which are used in further biochemical and pharmacological studies .
Aplicaciones Científicas De Investigación
17alpha-Hydroxy pregnenolone-d3 is widely used in scientific research due to its stable isotope labelling. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry and chromatography for the analysis of steroid metabolism.
Biology: Studied for its role in steroidogenesis and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Used in the development of pharmaceuticals and as a quality control standard in the production of steroid-based drugs
Mecanismo De Acción
The mechanism of action of 17alpha-Hydroxy pregnenolone-d3 involves its interaction with steroid hormone receptors and enzymes involved in steroidogenesis. It acts as a precursor in the biosynthesis of other steroids, such as dehydroepiandrosterone (DHEA) and glucocorticosteroids. The molecular targets include the cytochrome P450 enzymes CYP17A1 and 3alpha-hydroxysteroid dehydrogenase, which catalyze the conversion of pregnenolone to its hydroxylated and reduced forms .
Comparación Con Compuestos Similares
Similar Compounds
17alpha-Hydroxyprogesterone: Another hydroxylated steroid involved in glucocorticosteroid synthesis.
Dehydroepiandrosterone (DHEA): A steroid hormone synthesized from pregnenolone.
Pregnenolone: The parent compound from which 17alpha-Hydroxy pregnenolone-d3 is derived.
Uniqueness
This compound is unique due to its stable isotope labelling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research applications where accurate quantification and analysis of steroid metabolism are required .
Propiedades
IUPAC Name |
2,2,2-trideuterio-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERGUCIJOXJXHF-DBAXYKBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849614 |
Source


|
| Record name | (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105078-92-0 |
Source


|
| Record name | (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)







